ethyl 4-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-oxobutanoate
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Overview
Description
Ethyl 4-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-oxobutanoate is a complex organic compound that features an imidazole ring, a piperazine ring, and an ester functional group. The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The piperazine ring is a six-membered ring containing two nitrogen atoms, often found in pharmaceuticals. The ester group is a common functional group in organic chemistry, known for its reactivity and presence in many natural and synthetic compounds.
Preparation Methods
The synthesis of ethyl 4-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-oxobutanoate involves multiple steps, typically starting with the preparation of the imidazole and piperazine intermediates. One common synthetic route involves the alkylation of imidazole with a suitable alkyl halide to introduce the ethyl group. This is followed by the reaction of the resulting intermediate with piperazine to form the desired compound. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ester.
Industrial production methods may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.
Chemical Reactions Analysis
Ethyl 4-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups using suitable nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-oxobutanoate has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing imidazole and piperazine rings.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-oxobutanoate involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The piperazine ring can interact with receptors in the central nervous system, potentially leading to therapeutic effects. The ester group can undergo hydrolysis, releasing the active components of the compound.
Comparison with Similar Compounds
Ethyl 4-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-oxobutanoate can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring and exhibit similar biological activities, including antimicrobial and antifungal properties.
Piperazine derivatives: These compounds contain the piperazine ring and are often used in pharmaceuticals for their ability to interact with central nervous system receptors.
Ester-containing compounds: These compounds have ester functional groups and are known for their reactivity and use in various chemical reactions.
The uniqueness of this compound lies in its combination of these three functional groups, which allows it to exhibit a wide range of chemical and biological activities.
Properties
Molecular Formula |
C15H24N4O3 |
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Molecular Weight |
308.38 g/mol |
IUPAC Name |
ethyl 4-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-4-oxobutanoate |
InChI |
InChI=1S/C15H24N4O3/c1-2-22-15(21)4-3-14(20)19-11-9-17(10-12-19)7-8-18-6-5-16-13-18/h5-6,13H,2-4,7-12H2,1H3 |
InChI Key |
JKHUBYIESOHWNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)CCN2C=CN=C2 |
Origin of Product |
United States |
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